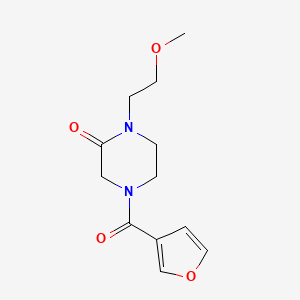![molecular formula C15H23NO3S B7057087 2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol](/img/structure/B7057087.png)
2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol is an organic compound with a complex structure that includes a cyclohexyl group, a sulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. This is followed by the introduction of the sulfonyl group and the subsequent coupling with a phenyl group. The final step involves the addition of the ethanol moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]methanol
- 2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]propane
Uniqueness
2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[4-[(3-methylsulfonylcyclohexyl)amino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-20(18,19)15-4-2-3-14(11-15)16-13-7-5-12(6-8-13)9-10-17/h5-8,14-17H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNZQFGLXUFWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)NC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7057014.png)
![1-(2-methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine](/img/structure/B7057020.png)

![6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057028.png)
![6-[[4-(4-methylcyclohexyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057032.png)
![1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B7057044.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-methylpentan-1-one](/img/structure/B7057045.png)
![(2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol](/img/structure/B7057066.png)
![3-(2-methylpropoxy)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7057074.png)
![1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B7057078.png)
![Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate](/img/structure/B7057080.png)
![5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7057089.png)
![6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057090.png)
![N-[3-[(2-methyl-1,2,4-triazol-3-yl)methylcarbamoyl]phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7057096.png)
